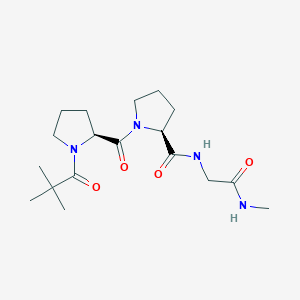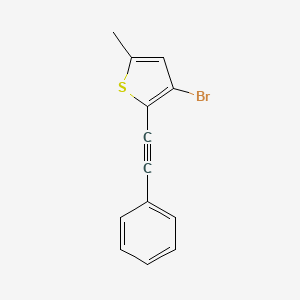![molecular formula C8H12O5 B14388868 Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol CAS No. 89630-82-0](/img/structure/B14388868.png)
Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol is a compound derived from biomass, specifically from furfural and 5-(hydroxymethyl)furfural This compound is part of the furanic platform, which is known for its potential in producing renewable chemicals and biofuels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol typically involves the hydroxymethylation of furfuryl alcohol derivatives. For instance, furfuryl acetate and 2-(ethoxymethyl)furan can be hydroxymethylated using formaldehyde or paraformaldehyde . Another method involves the catalytic oxidation of 5-(hydroxymethyl)furfural using sodium perborate in an acetic acid medium .
Industrial Production Methods
Industrial production of this compound often relies on the catalytic conversion of biomass-derived furfural and 5-(hydroxymethyl)furfural. The process involves acid-catalyzed dehydration and subsequent catalytic oxidation or reduction to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-(hydroxymethyl)-2(5H)-furanone.
Reduction: It can be reduced to produce 2,5-bis(hydroxymethyl)furan.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium perborate in acetic acid medium.
Reduction: Catalysts such as palladium or cobalt nanoparticles.
Substitution: N-bromosuccinimide (NBS) for free radical substitution.
Major Products Formed
Oxidation: 5-(hydroxymethyl)-2(5H)-furanone.
Reduction: 2,5-bis(hydroxymethyl)furan.
Substitution: Various furan derivatives depending on the substituent used.
Scientific Research Applications
Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxymethyl and furan moieties allow it to participate in oxidation and reduction reactions, leading to the formation of various bioactive compounds. These reactions are often catalyzed by enzymes or metal catalysts, which facilitate the conversion of the compound into its active forms .
Comparison with Similar Compounds
Similar Compounds
5-hydroxymethylfurfural (HMF): A precursor to acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol, known for its versatility in producing various furan derivatives.
Furfural: Another biomass-derived compound used in the synthesis of furan derivatives.
2,5-bis(hydroxymethyl)furan: A reduction product of this compound, used in polymer synthesis.
Uniqueness
This compound is unique due to its dual functional groups (hydroxymethyl and furan), which allow it to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, from organic synthesis to renewable energy production .
Properties
CAS No. |
89630-82-0 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C6H8O3.C2H4O2/c7-3-5-1-2-6(4-8)9-5;1-2(3)4/h1-2,7-8H,3-4H2;1H3,(H,3,4) |
InChI Key |
FCDOOOHMAUSHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=C(OC(=C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)

![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)
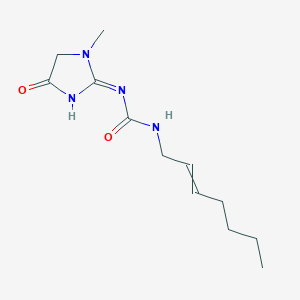

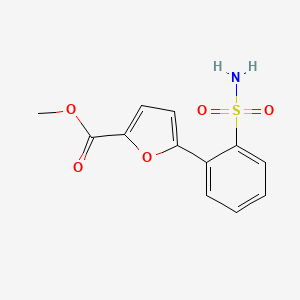
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
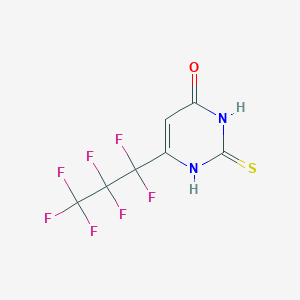
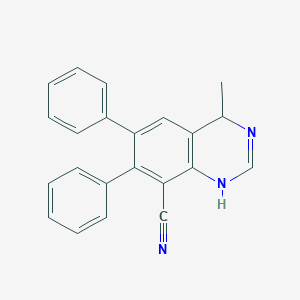

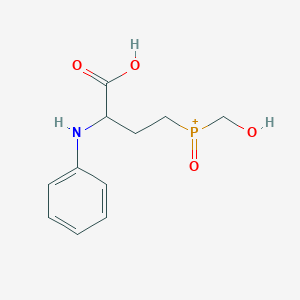
![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)
